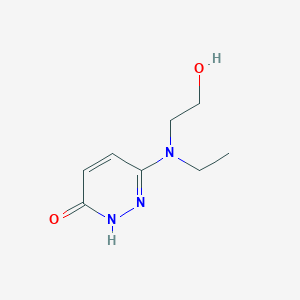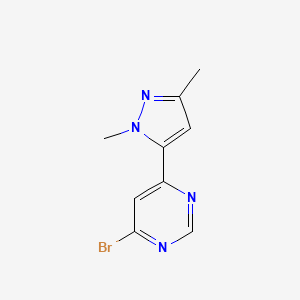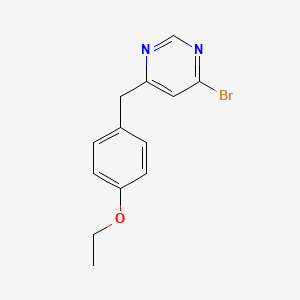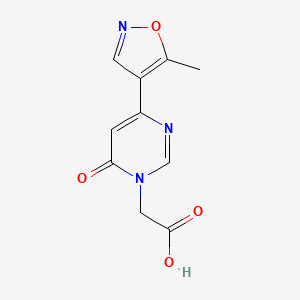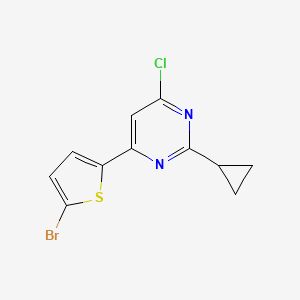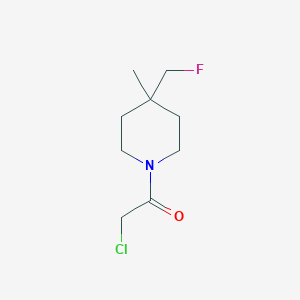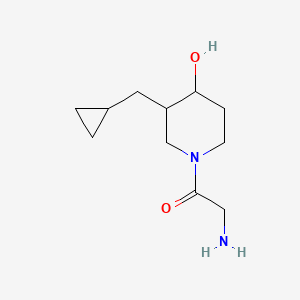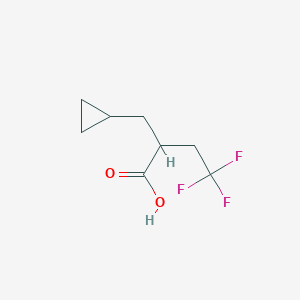
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid
Übersicht
Beschreibung
The compound “2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid” is a complex organic molecule that contains a cyclopropyl group and a trifluorobutanoic acid group . The cyclopropyl group is a three-membered carbon ring, while the trifluorobutanoic acid group is a four-carbon chain with three fluorine atoms attached to the terminal carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling , which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . Another method could involve the use of cyclopropane synthesis .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, it might participate in Suzuki-Miyaura coupling reactions, which are commonly used for forming carbon-carbon bonds . Additionally, it could undergo reactions typical of cyclopropanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, cyclopropane-containing compounds often have unique chemical properties due to the strain in the three-membered ring . Trifluorobutanoic acid, on the other hand, would likely contribute to the compound’s acidity and reactivity .
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Impact
- Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have focused on the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways that result in persistent perfluoroalkyl acids (PFAAs). This research underscores the importance of understanding the environmental fate of such chemicals, including potential precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives (Liu & Avendaño, 2013).
Toxicity and Health Impacts
- Developmental Toxicity of Perfluoroalkyl Acids : A review of the developmental toxicity associated with perfluoroalkyl acids, such as PFOS and PFOA, has shown the need for further research to understand the hazards these compounds may pose, suggesting a parallel interest in the toxicological profiles of similar substances (Lau, Butenhoff, & Rogers, 2004).
Analytical and Degradation Studies
- Degradation Processes of Nitisinone : While focusing on nitisinone (NTBC), this study illuminates the analytical approaches to studying the stability and degradation pathways of complex chemicals, offering methods potentially applicable to studying 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid and its derivatives (Barchańska et al., 2019).
Environmental Persistence and Human Exposure
- Human Exposure to PFAS Through Drinking Water : Investigates the widespread use of PFAS and their detection in drinking water, emphasizing the need for monitoring and understanding the human health risks associated with exposure to such chemicals, which could extend to concerns about other similar compounds (Domingo & Nadal, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)4-6(7(12)13)3-5-1-2-5/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDEAYUEJXVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



